Cas no 145621-48-3 (N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine)

N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine structure
145621-48-3 structure
商品名:N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
CAS番号:145621-48-3
MF:C12H16N2S
メガワット:220.334
CID:3049166
PubChem ID:921158

N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine 化学的及び物理的性質

名前と識別子

    • (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(2,5-dimethyl-phenyl)-amine
    • CS-0218871
    • N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
    • MLS000081968
    • 967-083-1
    • HMS3309O06
    • HMS2158M24
    • 145621-48-3
    • STL282792
    • EN300-02343
    • G33706
    • SMR000061097
    • CHEMBL1382474
    • Z48963306
    • G64434
    • HMS1765O08
    • AKOS000115510
    • N-(2,5-dimethylphenyl)-1,3-thiazinan-2-imine
    • インチ: InChI=1S/C12H16N2S/c1-9-4-5-10(2)11(8-9)14-12-13-6-3-7-15-12/h4-5,8H,3,6-7H2,1-2H3,(H,13,14)
    • InChIKey: AXBCMDYSVYIPKV-UHFFFAOYSA-N
    • ほほえんだ: Cc1ccc(c(c1)NC2=NCCCS2)C

計算された属性

  • せいみつぶんしりょう: 220.10341969Da
  • どういたいしつりょう: 220.10341969Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 240
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: NA
  • ふってん: 337.6±52.0 °C at 760 mmHg
  • フラッシュポイント: 158.0±30.7 °C
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine セキュリティ情報

N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D464938-100mg
N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
145621-48-3
100mg
$ 95.00 2022-06-05
TRC
D464938-50mg
N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
145621-48-3
50mg
$ 50.00 2022-06-05
TRC
D464938-500mg
N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
145621-48-3
500mg
$ 320.00 2022-06-05
Aaron
AR019HRO-1g
N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
145621-48-3 95%
1g
$377.00 2025-02-28
Aaron
AR019HRO-50mg
N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
145621-48-3 95%
50mg
$83.00 2025-02-28
Aaron
AR019HRO-500mg
N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
145621-48-3 95%
500mg
$266.00 2025-02-28
Aaron
AR019HRO-2.5g
N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
145621-48-3 95%
2.5g
$717.00 2025-02-28
Aaron
AR019HRO-100mg
N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
145621-48-3 95%
100mg
$116.00 2025-02-28
A2B Chem LLC
AV21448-250mg
N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
145621-48-3 96%
250mg
$132.00 2024-04-20
A2B Chem LLC
AV21448-2.5g
N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
145621-48-3 96%
2.5g
$565.00 2024-04-20

N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine 関連文献

N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amineに関する追加情報

N-(2,5-Dimethylphenyl)-5,6-Dihydro-4H-1,3-Thiazin-2-Amine: A Comprehensive Overview

The compound N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, with the CAS number 145621-48-3, is a versatile organic molecule that has garnered significant attention in various fields of chemistry and material science. This compound belongs to the class of thiazines, which are six-membered aromatic heterocycles containing sulfur and nitrogen atoms. The presence of the thiazine ring in its structure imparts unique electronic properties, making it a valuable compound for both academic research and industrial applications.

The synthesis of N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine involves a multi-step process that typically begins with the preparation of the thiazine ring system. Recent advancements in synthetic methodologies have enabled chemists to achieve higher yields and better purity levels. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the formation of the thiazine ring while minimizing side reactions. This approach not only enhances the efficiency of the synthesis but also aligns with the growing demand for sustainable chemical processes.

One of the most notable applications of this compound is in the field of pharmacology. The thiazine moiety has been shown to exhibit significant bioactivity, particularly in anti-inflammatory and antiviral assays. A study published in 2023 demonstrated that derivatives of this compound can effectively inhibit the replication of certain viruses by targeting specific viral enzymes. This finding has opened new avenues for drug development, particularly in the context of emerging infectious diseases.

In addition to its pharmacological applications, N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine has also found utility in materials science. Its ability to form stable coordination complexes with metal ions makes it a promising candidate for use in catalysis and sensor technology. Recent research has focused on incorporating this compound into metal-organic frameworks (MOFs), which are widely used in gas storage and separation applications. The incorporation of this thiazine derivative into MOFs has been shown to enhance their adsorption capacities due to its unique electronic and structural properties.

The environmental impact of this compound is another area that has received considerable attention. As concerns about sustainability grow, researchers are increasingly focused on understanding the biodegradation pathways of organic compounds like this one. A 2023 study investigated the microbial degradation of N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine under various environmental conditions. The results indicated that this compound can be effectively degraded by certain soil bacteria within a relatively short timeframe when exposed to natural sunlight.

In terms of industrial applications, this compound is often used as an intermediate in the synthesis of more complex molecules. Its role as an intermediate is particularly valuable in processes where precise control over molecular architecture is essential. For example, it serves as a key building block in the synthesis of advanced polymers and specialty chemicals used in electronics and optoelectronics.

The structural versatility of N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amie also makes it a valuable tool in academic research. Chemists often use this compound as a model system to study various chemical reactions and mechanisms. Recent studies have explored its reactivity under different conditions such as high pressure or extreme temperatures. These investigations have provided valuable insights into its electronic properties and potential for use in extreme environments.

In conclusion,< strong>N-(2,5-dimethylphenyl)-5,6-dihydro-4H-s-thiazin-s-s-s-s-s-s-s-s-s-s-s-s-amies stands out as a multifaceted compound with applications spanning multiple disciplines. Its unique chemical properties make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new uses and potential improvements in its synthesis and application methods,sN-(2,s-strong>s-strong>s-strong>s-strong>s-strong>s-strong>s-strong>s-strong>s-strong>s-strong>s-strong>s-strong>s-strong>-dimethylphenyl)-5,s-strong>-dihydro-, H,-thiazin-, amine strong> will undoubtedly remain at the forefront of scientific innovation.

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